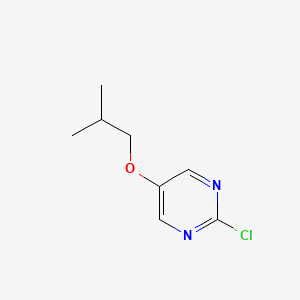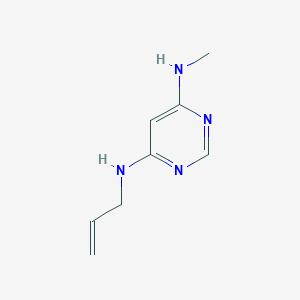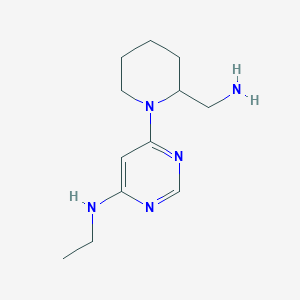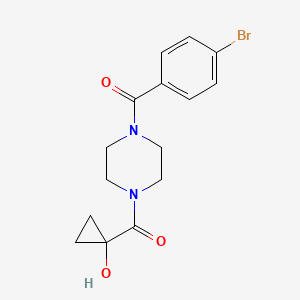
5-Bromo-2-(difluoromethyl)-3-fluorophenol
Descripción general
Descripción
5-Bromo-2-(difluoromethyl)-3-fluorophenol, commonly referred to as 5-BDF, is an organofluorine compound used in scientific research and laboratory experiments. It is a brominated derivative of phenol and is used as a reagent in organic synthesis. 5-BDF has a wide range of applications in scientific research and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-BDF has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including drugs, pesticides, and other organic compounds. It has also been used to study the structure and function of proteins, enzymes, and DNA. 5-BDF has been used as a fluorescent probe to study the structure and function of proteins and enzymes. In addition, 5-BDF has been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-BDF is not yet fully understood. However, it is believed that the compound acts as a proton acceptor in the active sites of enzymes, proteins, and DNA. This allows 5-BDF to interact with the active sites of these molecules and to modify their structure and function. In addition, 5-BDF can also interact with other molecules, such as proteins, in order to modify their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BDF are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, proteins, and DNA. In addition, 5-BDF has been found to have an anti-inflammatory effect in animal studies. It has also been found to have an anti-tumor effect in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-BDF has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high solubility in water and other solvents. It is also a relatively non-toxic compound, making it safe for use in laboratory experiments. However, 5-BDF is also a relatively expensive compound, making it less cost-effective for use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for the use of 5-BDF in scientific research. One potential direction is the use of 5-BDF as a fluorescent probe for studying the structure and function of proteins and enzymes. In addition, 5-BDF could be used in the synthesis of new drugs and agrochemicals. Another potential direction is the use of 5-BDF in the synthesis of polymers and other materials. Finally, further research could be done to better understand the biochemical and physiological effects of 5-BDF.
Propiedades
IUPAC Name |
5-bromo-2-(difluoromethyl)-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDZKOGJEWQNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B1477827.png)
